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Compound of Interest

Compound Name: 6-Fluoroisoquinoline

Cat. No.: B087247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic

properties of 6-Fluoroisoquinoline. Due to the limited availability of published experimental

spectra for this specific compound, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are

derived from established principles of spectroscopy and analysis of empirical data from

structurally related analogs, such as other fluoroisoquinoline isomers and 6-fluoroquinoline.

This guide also outlines detailed, standardized experimental protocols for the acquisition of

such spectroscopic data and includes workflow visualizations to aid in experimental design.

The information herein is intended to serve as a valuable resource for researchers in the fields

of medicinal chemistry, organic synthesis, and analytical chemistry, providing a foundational

understanding of the spectroscopic characteristics of 6-Fluoroisoquinoline.

Chemical Structure and Properties
IUPAC Name: 6-Fluoroisoquinoline

Molecular Formula: C₉H₆FN

Molecular Weight: 147.15 g/mol
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CAS Number: 1075-11-2[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Fluoroisoquinoline.

These predictions are based on the analysis of structurally similar compounds and established

spectroscopic principles.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Fluoroisoquinoline.

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-1 9.1 - 9.3 s -

H-3 8.4 - 8.6 d 5.0 - 6.0

H-4 7.6 - 7.8 d 5.0 - 6.0

H-5 7.9 - 8.1 dd 9.0 - 10.0, 5.0 - 6.0

H-7 7.3 - 7.5 ddd
9.0 - 10.0, 7.0 - 8.0,

2.0 - 3.0

H-8 7.7 - 7.9 dd 9.0 - 10.0, 2.0 - 3.0

Note: Spectra are predicted for a solution in CDCl₃ with TMS as an internal standard.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Fluoroisoquinoline.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Predicted C-F Coupling (J,
Hz)

C-1 151 - 153 ~2-4

C-3 142 - 144 ~1-3

C-4 118 - 120 ~4-6

C-4a 135 - 137 ~8-10

C-5 128 - 130 ~20-25

C-6 162 - 165 (d) ~250-260

C-7 112 - 114 (d) ~20-25

C-8 120 - 122 (d) ~5-7

C-8a 130 - 132 ~1-3

Note: Spectra are predicted for a solution in CDCl₃ with TMS as an internal standard. (d)

indicates a doublet due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 6-Fluoroisoquinoline.

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3100 Medium C-H stretching (aromatic)

1620 - 1640 Medium C=N stretching

1580 - 1600 Strong C=C stretching (aromatic)

1480 - 1500 Strong C=C stretching (aromatic)

1240 - 1260 Strong C-F stretching

800 - 850 Strong C-H bending (out-of-plane)

Predicted Mass Spectrometry (MS) Data
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Table 4: Predicted m/z values for major fragments in the Electron Ionization (EI) mass spectrum

of 6-Fluoroisoquinoline.

m/z
Predicted Relative
Intensity

Possible Fragment

147 High [M]⁺

120 Medium [M - HCN]⁺

119 Low [M - N₂]⁺

93 Low [C₆H₄F]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 6-
Fluoroisoquinoline. Instrument parameters should be optimized for the specific instrument

being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoroisoquinoline in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition:
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Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film: Dissolve a small amount of 6-Fluoroisoquinoline in a volatile solvent (e.g.,

chloroform). Apply a drop of the solution to a KBr or NaCl plate and allow the solvent to

evaporate.

ATR: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample holder (or clean ATR crystal)

should be collected prior to the sample scan.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 6-Fluoroisoquinoline in a suitable

volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).
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Ionization:

Electron Ionization (EI): For GC-MS, use a standard EI source at 70 eV.

Electrospray Ionization (ESI): For LC-MS, use ESI in positive ion mode.

Mass Analysis:

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Mass Range: m/z 50 - 500.

Data Acquisition: Acquire full scan spectra. For structural elucidation, tandem MS (MS/MS)

can be performed on the molecular ion.

Visualized Workflows
The following diagrams illustrate logical workflows for the spectroscopic analysis of 6-
Fluoroisoquinoline.
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Sample Preparation

Spectroscopic Analysis

Data Analysis and Interpretation

Synthesis of 6-Fluoroisoquinoline

Purification (e.g., Chromatography)

Purity Assessment (e.g., HPLC, TLC)

NMR (1H, 13C) IR MS

NMR Spectral Analysis IR Spectral Analysis MS Fragmentation Analysis

Structure Confirmation

Click to download full resolution via product page

Fig. 1: General workflow for the synthesis and spectroscopic characterization of 6-
Fluoroisoquinoline.
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Dissolve Sample in CDCl3 with TMS

Acquire 1H NMR Spectrum

Acquire 13C NMR Spectrum

Process 1H Data (FT, Phasing, Baseline Correction)

Process 13C Data (FT, Phasing, Baseline Correction)

Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity)

Analyze 13C Spectrum (Chemical Shift, C-F Coupling)

Correlate 1H and 13C Data Assign Structure

Click to download full resolution via product page

Fig. 2: Detailed workflow for NMR data acquisition and analysis.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 6-
Fluoroisoquinoline for use in research and development. The tabulated data and

experimental protocols offer a solid foundation for the identification and characterization of this

compound. The provided workflows are intended to streamline the process of spectroscopic

analysis. As experimental data becomes publicly available, this guide will be updated to reflect

empirical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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